![molecular formula C14H8Cl3F3N2O B2479668 (E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one CAS No. 956376-47-9](/img/structure/B2479668.png)
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C14H8Cl3F3N2O and its molecular weight is 383.58. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-Bonded Chains and Molecular Structure
The compound (E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one and its analogs have been explored in the context of their hydrogen-bonded chain structures and molecular conformations. Trilleras et al. (2005) detailed the formation of hydrogen-bonded chains in related molecules through C-H...O interactions, indicating a potential framework for understanding similar compounds' molecular interactions and structural features (Trilleras, 2005).
Crystallographic and Molecular Disorder Studies
The crystallographic analysis and molecular disorder characteristics of isomorphous structures related to the compound have been investigated. Swamy et al. (2013) discussed the chlorine-methyl exchange rule in isomorphous structures, highlighting the presence of molecular disorder and its implications for understanding similar compounds' structural characteristics (Swamy, 2013).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives of this compound have been a significant focus. For instance, Kariuki et al. (2021) synthesized and characterized isostructural derivatives, discussing their planar structures and molecular conformations (Kariuki, 2021).
Antimicrobial and Antioxidant Properties
Studies have also explored the antimicrobial, antioxidant, and potential anticancer properties of derivatives of this compound. Bhat et al. (2016) synthesized a series of derivatives and evaluated their in vitro antimicrobial, antioxidant, and anticancer activities, highlighting the broad spectrum of these activities and the potential of these compounds as promising leads (Bhat, 2016).
Vilsmeier–Haack Reaction and Antimicrobial Activities
The synthesis of derivatives via the Vilsmeier–Haack reaction and their antimicrobial activities have been of interest as well. Bhat et al. (2016) conducted another study where they synthesized a new series of compounds and screened them for their in vitro anti-bacterial, anti-fungal, and antioxidant activities. The results showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat, 2016).
Herbicide Intermediate Synthesis
The compound's relevance as a key intermediate in herbicide production has also been documented. Yu (2002) described the synthesis of a similar compound as a key intermediate of herbicides, detailing the steps and yield of the process (Yu, 2002).
Propriétés
IUPAC Name |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c1-22-13(17)8(12(21-22)14(18,19)20)3-5-11(23)7-2-4-9(15)10(16)6-7/h2-6H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNDUUSCAKTWEV-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

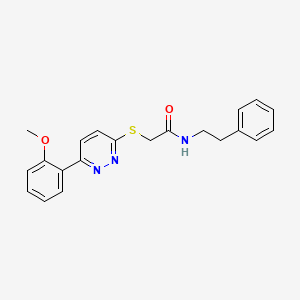
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)
![3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479592.png)
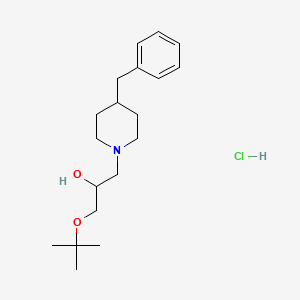
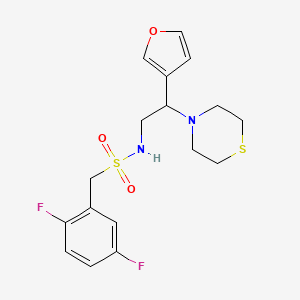
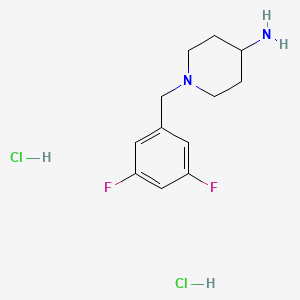
![N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2479598.png)
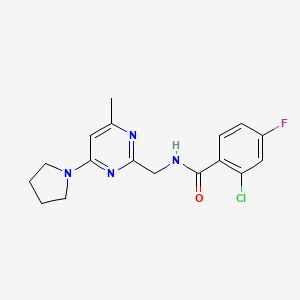
![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479604.png)
![N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine](/img/structure/B2479606.png)
![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2479608.png)